molecular formula C11H21NO5S B15319035 4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide

4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide

Cat. No.: B15319035
M. Wt: 279.36 g/mol
InChI Key: SOMURMXVLIJZIL-UHFFFAOYSA-N
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Description

4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide is a compound that features a Boc-protected amino group, a hydroxyl group, and a tetrahydrothiopyran ring with a dioxide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. One common method involves the reaction of the corresponding amine with Boc anhydride in the presence of a base such as triethylamine or sodium bicarbonate . The hydroxyl group can be introduced through reduction reactions, for example, using sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds or electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide is unique due to its combination of a Boc-protected amino group, a hydroxyl group, and a tetrahydrothiopyran ring with a dioxide functionality.

Properties

Molecular Formula

C11H21NO5S

Molecular Weight

279.36 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]carbamate

InChI

InChI=1S/C11H21NO5S/c1-10(2,3)17-9(13)12-8-11(14)4-6-18(15,16)7-5-11/h14H,4-8H2,1-3H3,(H,12,13)

InChI Key

SOMURMXVLIJZIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCS(=O)(=O)CC1)O

Origin of Product

United States

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